molecular formula C11H16N2O B15094877 3-amino-N-(2,6-dimethylphenyl)propanamide CAS No. 66675-75-0

3-amino-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B15094877
CAS No.: 66675-75-0
M. Wt: 192.26 g/mol
InChI Key: CRKZJNOEZYHVHS-UHFFFAOYSA-N
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Description

3-amino-N-(2,6-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H16N2O It is a derivative of propanamide, featuring an amino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,6-dimethylphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline and acrylonitrile.

    Reaction: The 2,6-dimethylaniline undergoes a nucleophilic addition reaction with acrylonitrile in the presence of a base such as sodium hydroxide.

    Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, solvent selection, and catalyst usage.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-amino-N-(2,6-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2,5-dimethylphenyl)propanamide
  • 3-amino-N-(2,4-dimethylphenyl)propanamide
  • 3-amino-N-(3,5-dimethylphenyl)propanamide

Uniqueness

3-amino-N-(2,6-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers.

Properties

CAS No.

66675-75-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-amino-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6-7,12H2,1-2H3,(H,13,14)

InChI Key

CRKZJNOEZYHVHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCN

Origin of Product

United States

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